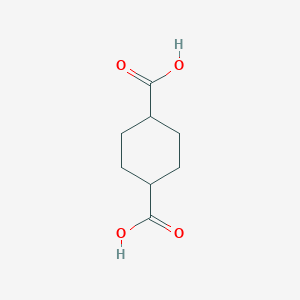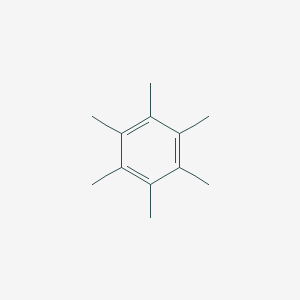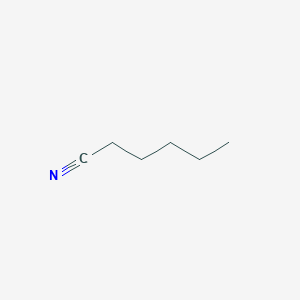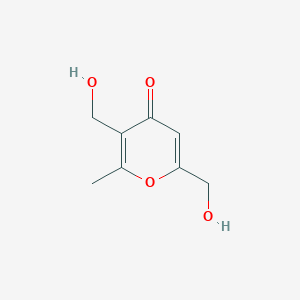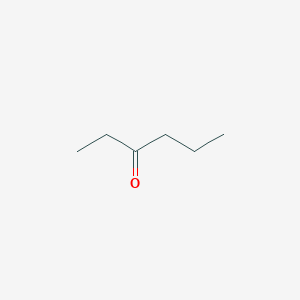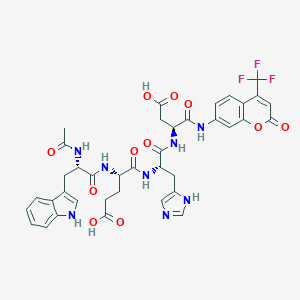
Ac-WEHD-AFC
概要
説明
The compound Ac-WEHD-AFC is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including acetamido, indolyl, carboxy, and chromenyl groups, which contribute to its unique chemical properties and reactivity.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions, enzyme inhibition, and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, given its diverse functional groups and reactivity.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Mode of Action
The compound interacts with its target caspases by serving as a substrate. The caspase enzymes cleave the Ac-WEHD-AFC molecule, resulting in the release of free AFC (7-amino-4-trifluoromethylcoumarin). This cleavage event can be quantified by fluorescent detection of free AFC, which has an excitation maximum at 400 nm and emission maximum at 505 nm .
Biochemical Pathways
The cleavage of this compound by caspases is part of the broader apoptotic and inflammatory pathways. Caspases, including caspase-1, -4, and -5, are involved in the initiation and execution of apoptosis, a form of programmed cell death. They are also implicated in the inflammatory response .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it could be administered in a solution for in vitro or in vivo studies.
Result of Action
The cleavage of this compound by caspases results in the release of a fluorescent signal. This allows researchers to quantify caspase activity, providing a measure of the extent of apoptosis or inflammation in the cells being studied .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light. The compound is sensitive to air and light, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it should be stored in the dark at -20°C for long-term storage .
生化学分析
Biochemical Properties
Ac-WEHD-AFC plays a significant role in biochemical reactions as it can be cleaved by group I caspases . This compound interacts with caspase-1, -4, and -5, and the nature of these interactions is through the cleavage of the substrate, which can be quantified by fluorescent detection .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by enabling the detection of caspase-1 activity, which is crucial in the study of tumors and inflammation
Molecular Mechanism
The mechanism of action of this compound is through its role as a substrate for caspase-1, -4, and -5 . It exerts its effects at the molecular level by being cleaved by these caspases, leading to the release of free AFC . This process can be quantified by fluorescent detection, providing a measure of caspase activity .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for caspase-1, -4, and -5 . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as a substrate for caspase-1, -4, and -5
Transport and Distribution
Given its role as a substrate for caspase-1, -4, and -5, it is likely to be involved in processes related to these enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The process typically begins with the preparation of the indole and chromene derivatives, followed by their coupling through amide bond formation. Key steps include:
Preparation of Indole Derivative: The indole derivative can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.
Preparation of Chromene Derivative: The chromene derivative is often synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reactions: The final coupling involves the formation of amide bonds between the prepared derivatives. This step typically requires activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or EDC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole and chromene moieties can be oxidized under specific conditions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction of the amide bonds or other functional groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
類似化合物との比較
Similar Compounds
- (4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid
- (2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl chloride
- (2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-ylamine
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity
特性
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37F3N8O11/c1-18(50)45-27(10-19-15-43-25-5-3-2-4-22(19)25)36(58)47-26(8-9-31(51)52)34(56)48-28(11-21-16-42-17-44-21)37(59)49-29(14-32(53)54)35(57)46-20-6-7-23-24(38(39,40)41)13-33(55)60-30(23)12-20/h2-7,12-13,15-17,26-29,43H,8-11,14H2,1H3,(H,42,44)(H,45,50)(H,46,57)(H,47,58)(H,48,56)(H,49,59)(H,51,52)(H,53,54)/t26-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGOLAGPKZGIKJ-DZUOILHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37F3N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


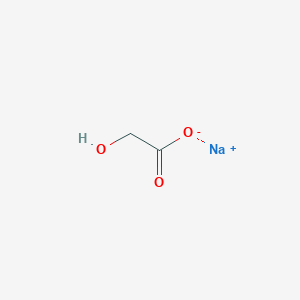
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)
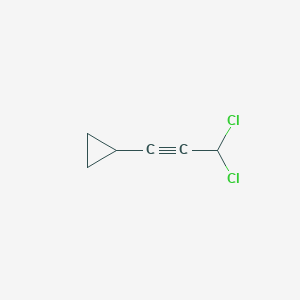
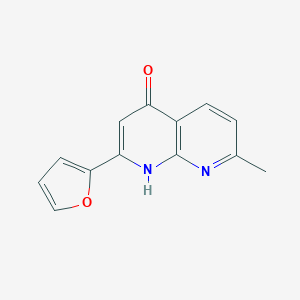
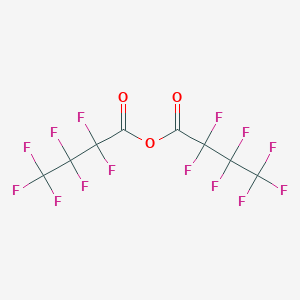

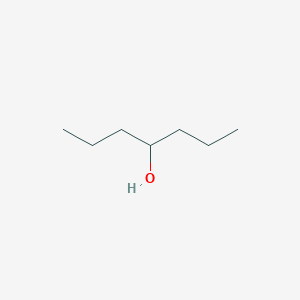
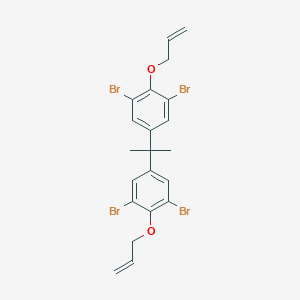
![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)
